molecular formula C14H11N3O2 B2746237 (E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide CAS No. 2034997-19-6

(E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide

Cat. No.: B2746237
CAS No.: 2034997-19-6
M. Wt: 253.261
InChI Key: SUQHJUZFBZDRJH-ONEGZZNKSA-N
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Description

(E)-3-(Furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide is a synthetic small molecule designed for pharmaceutical and biological chemistry research. This compound features a fused pyrazolopyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and strong potential in drug discovery programs. The molecule incorporates an acrylamide linker in the E-configuration, connecting the furan-2-yl heterocycle to the pyrazolo[1,5-a]pyridine core, which may facilitate target engagement through hydrogen bonding interactions. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, particularly in the development of potential anticancer agents. Structural analogs featuring furan-acrylamide motifs similar to this compound have demonstrated promising growth inhibitory activity in antitumor screening assays . The presence of multiple nitrogen-containing heterocycles and the conjugated system makes this compound particularly valuable for investigating structure-activity relationships in hit-to-lead optimization campaigns. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material appropriately in accordance with laboratory safety guidelines.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-pyrazolo[1,5-a]pyridin-5-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-14(4-3-13-2-1-9-19-13)16-11-6-8-17-12(10-11)5-7-15-17/h1-10H,(H,16,18)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQHJUZFBZDRJH-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrazolo[1,5-a]pyridine moiety: This step often involves the condensation of a pyridine derivative with a hydrazine derivative, followed by cyclization.

    Coupling of the furan and pyrazolo[1,5-a]pyridine units: This is usually done via a cross-coupling reaction, such as a Suzuki or Heck reaction.

    Introduction of the acrylamide group: This can be achieved through the reaction of the intermediate with acryloyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The furan and pyrazolo[1,5-a]pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Furanones, hydroxylated derivatives.

    Reduction: Amines, reduced acrylamide derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C15H13N3O2C_{15}H_{13}N_{3}O_{2}, with a molecular weight of 267.28 g/mol. Its structure features a furan ring linked to a pyrazolo[1,5-a]pyridine moiety, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives, including (E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide.

  • Case Study: Inhibition of Cyclin-Dependent Kinases (CDKs)
    A study conducted by Srinivasulu et al. evaluated various pyrazolo-pyrimidine derivatives for their anticancer effects on CDK2/cyclin E and their antiproliferative activities against MCF-7 and K-562 cancer cell lines. The findings indicated that specific substitutions on the pyrazolo-pyrimidine scaffold significantly enhanced anticancer activity compared to unsubstituted analogs .
CompoundActivity against MCF-7Activity against K-562Mechanism
St.1HighHighCDK2 Inhibition
St.4ModerateLowCell Cycle Arrest
St.5HighModerateApoptosis Induction

Enzymatic Inhibition

The compound has shown promise as an inhibitor of various enzymes involved in cancer progression. Pyrazolo[1,5-a]pyrimidines are known to inhibit kinases effectively, which play critical roles in cell signaling pathways.

  • Case Study: Protein Kinase Inhibitors
    The pyrazole scaffold is integral in the design of protein kinase inhibitors (PKIs). Research indicates that modifications to this scaffold can lead to selective inhibition of specific kinases, making it a valuable target for drug development .

Material Science Applications

Recent research has explored the use of this compound in material science due to its unique photophysical properties.

Photophysical Properties

The compound's structural characteristics allow it to function as an emergent fluorophore, which can be utilized in various applications ranging from sensors to advanced materials.

  • Case Study: Fluorescent Materials
    Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their potential as fluorescent materials. Their ability to form crystals with notable conformational phenomena enhances their applicability in solid-state devices .

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide depends on its specific application:

    Biological Activity: It may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-rich furan ring and the electron-deficient acrylamide group, which can participate in various chemical reactions.

Comparison with Similar Compounds

Core Scaffold Variations

The pyrazolo[1,5-a]pyridine core distinguishes the target compound from analogs with pyrazolo[1,5-a]pyrimidine scaffolds. For example:

  • 2-(3-pyridinyl)-N-[(tetrahydro-2-furanyl)methyl]pyrazolo[1,5-a]pyridine-5-carboxamide features a saturated tetrahydrofuran substituent, which may improve solubility but reduce aromatic interactions compared to the target compound’s furan .

Substituent Effects on Bioactivity

  • Furan vs. Thiophene : In pyrazolo[1,5-a]pyrimidines, 5,7-di(furan-2-yl) substitution demonstrated superior antimicrobial activity over thiophene analogs, suggesting furan’s role in enhancing target engagement .
  • Acrylamide vs. Carboxamide: The target’s acrylamide group offers conformational rigidity and stronger hydrogen-bonding capacity compared to carboxamide derivatives like N-(4-methoxyphenyl)-2-cyano-3-(methylthio)acrylamide (), which prioritizes steric bulk and sulfur-based interactions.

Physicochemical Properties

  • In contrast, 2-(3-pyridinyl)-N-[(tetrahydro-2-furanyl)methyl]pyrazolo[1,5-a]pyridine-5-carboxamide () may exhibit higher solubility due to its tetrahydrofuran group.

Key Observations :

  • Dual furan substitution in pyrazolo[1,5-a]pyrimidines correlates with enhanced antimicrobial activity .
  • Trifluoromethyl groups improve pharmacokinetic profiles in cancer-targeting compounds .
  • The (E)-acrylamide configuration in the target compound may optimize binding to enzymatic pockets compared to carboxamide derivatives.

Biological Activity

(E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide is a compound that belongs to the class of pyrazolo[1,5-a]pyridines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have shown significant cytotoxicity against breast and lung cancer cells .

Enzyme Inhibition

Pyrazolo[1,5-a]pyridines are known to act as enzyme inhibitors. They have been investigated for their ability to inhibit Bruton's tyrosine kinase (BTK), an important target in treating hematological malignancies. The structure of this compound suggests potential for similar activity due to its structural resemblance to known BTK inhibitors .

The biological activity of this compound is likely mediated through several pathways:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
  • Enzyme Modulation : Competitive inhibition of key enzymes involved in cancer proliferation and survival.

Study 1: Anticancer Activity

In a study involving various pyrazolo[1,5-a]pyridine derivatives, it was found that compounds with similar structures exhibited IC50 values in the micromolar range against MCF-7 breast cancer cells. The study indicated that these compounds could induce apoptosis through caspase activation .

CompoundIC50 (µM)Mechanism
Compound A10Caspase activation
Compound B15Cell cycle arrest
This compoundTBDTBD

Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of pyrazolo[1,5-a]pyridines on BTK. The results showed that certain derivatives could effectively inhibit BTK activity with IC50 values ranging from 20 to 50 µM .

CompoundIC50 (µM)Target
Derivative X25BTK
Derivative Y30BTK
This compoundTBDTBD

Q & A

Basic: What established synthetic routes are available for (E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide?

The synthesis typically involves multi-step protocols. A representative method includes:

  • Step 1: Formation of the pyrazole core via cyclization of precursors like 3-acetylpyridine with methyldimethoxyacetate under cryogenic conditions (-45°C) to yield intermediates such as 3-(dimethoxymethyl)-5-(3-pyridinyl)-1H-pyrazole .
  • Step 2: Aldehyde functionalization using trifluoroacetic acid (TFA) to generate 5-(3-pyridinyl)-1H-pyrazole-3-carboxaldehyde .
  • Step 3: Coupling with ethyl bromoacetate and subsequent purification via column chromatography to form ester derivatives .
  • Step 4: Amidation with furan-2-ylmethylamine using triethylaluminum as a catalyst, followed by final purification .
    Alternative routes may involve Suzuki-Miyaura couplings or acrylamide formation via Michael addition, depending on substituent compatibility.

Advanced: How can researchers optimize synthetic yield in multi-step protocols?

Key strategies include:

  • Temperature Control: Maintaining low temperatures (-45°C) during cyclization steps to suppress side reactions .
  • Catalyst Selection: Using triethylaluminum for efficient amidation, which enhances reaction rates and reduces by-products .
  • Purification Techniques: Employing gradient column chromatography (e.g., hexane/ethyl acetate) to isolate intermediates with >95% purity .
  • Solvent Optimization: Anhydrous conditions in polar aprotic solvents (e.g., DMF) improve reaction homogeneity and stability of sensitive intermediates .

Basic: What spectroscopic methods are critical for characterization?

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry of the pyrazolo[1,5-a]pyridine core and acrylamide geometry (e.g., E-configuration via coupling constants) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ ion at m/z 294.1) .
  • IR Spectroscopy: Key stretches include C=O (amide I band at ~1650 cm⁻¹) and furan C-O-C (1250–1000 cm⁻¹) .

Advanced: How are structure-activity relationships (SAR) analyzed for biological activity?

  • Substituent Variation: Introducing electron-withdrawing groups (e.g., CF₃) at the pyridine ring enhances receptor binding affinity, as seen in 5-HT₆ antagonists .
  • Conformational Restriction: Intramolecular hydrogen bonding between sulfonyl and methylamino groups improves selectivity (e.g., 500-fold selectivity for 5-HT₆ over 5-HT₂B receptors) .
  • Computational Modeling: Docking studies correlate gyration radii with antagonist potency; compact derivatives (e.g., pyrimidine-fused analogs) show higher activity .

Basic: What impurities arise during synthesis, and how are they mitigated?

  • By-Products: Unreacted aldehydes or ester intermediates may persist. These are removed via silica gel chromatography (eluent: 30–50% ethyl acetate/hexane) .
  • Metal Residues: Trace aluminum from catalysts is eliminated using aqueous washes (pH 7–8) .
  • Geometric Isomers: (Z)-acrylamide isomers are minimized by strict control of reaction time and temperature during amidation .

Advanced: How do substituents influence pharmacokinetic properties?

  • cLogP Modulation: Adding trifluoromethyl groups reduces cLogP (from 3.2 to 2.5), enhancing aqueous solubility without compromising receptor affinity .
  • Metabolic Stability: Electron-donating groups (e.g., methoxy) on the furan ring slow hepatic clearance in vitro (t₁/₂ increased from 1.2 to 4.7 hours) .
  • Bioavailability: Pyrimidine N-methylation improves blood-brain barrier penetration in rodent models (brain/plasma ratio: 0.8 vs. 0.3 for non-methylated analogs) .

Basic: What in vitro assays evaluate biological activity?

  • Receptor Binding: Radioligand displacement assays (e.g., ³H-LSD for 5-HT₆ receptors) determine IC₅₀ values .
  • Anti-Mycobacterial Activity: MIC testing against M. tuberculosis H37Rv (e.g., MIC₉₀ = 1.56 µg/mL for pyrazolo[1,5-a]pyrimidin-7-amines) .
  • Cytotoxicity: MTT assays in HEK-293 cells assess selectivity indices (>100-fold for non-cancerous vs. cancer cell lines) .

Advanced: What computational tools aid derivative design?

  • Molecular Dynamics (MD): Simulations predict ligand-receptor binding stability (e.g., RMSD < 2.0 Å over 50 ns for 5-HT₆ antagonists) .
  • QSAR Models: Topological polar surface area (TPSA) correlates with blood-brain barrier permeability (R² = 0.89) .
  • Density Functional Theory (DFT): Calculated HOMO-LUMO gaps guide electrophilic substitution sites for SAR optimization .

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